molecular formula C72H124N22O21 B549818 Malantide CAS No. 86555-35-3

Malantide

Cat. No.: B549818
CAS No.: 86555-35-3
M. Wt: 1633.9 g/mol
InChI Key: COABRICCWCYCPI-ZYLNUDMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biochemical Research

Malantide serves as a highly specific substrate for cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC), enabling researchers to study various signaling pathways.

  • Enzyme Activity Measurement : this compound is utilized to measure the activity of PKA and PKC in various tissues. Its Km values indicate high specificity, with PKA showing a Km of 15 µM and PKC a Km of 16 µM .
EnzymeKm (µM)Substrate Specificity
PKA15High
PKC16High
  • Case Study : In studies involving rat tissue extracts, this compound demonstrated over 90% inhibition of substrate phosphorylation when protein inhibitors were present, highlighting its effectiveness as a substrate in kinase assays .

Clinical Chemistry

This compound's integration with MALDI-TOF mass spectrometry has opened new avenues in clinical diagnostics.

  • Mass Spectrometry Applications : It is used to analyze plasma samples by providing rapid and sensitive assays that are cost-effective compared to traditional methods. The coupling of this compound with mass spectrometry allows for the quantification of proteoforms, which can be crucial for understanding disease states .

Cell Biology

In cell biology, this compound's role extends to studying cell signaling mechanisms.

  • Neuroscience Applications : this compound has been shown to influence neuronal signaling pathways, thereby affecting synaptic plasticity and potentially providing insights into neurodegenerative diseases .
  • Cancer Research : The peptide has implications in cancer studies where PKA and PKC are involved in cell proliferation and survival pathways. Its ability to act as a substrate allows researchers to dissect these pathways further .

Experimental Methodologies

The methodologies for utilizing this compound vary depending on the application:

  • Kinase Assays :
    • Samples containing this compound are incubated with specific kinases.
    • The phosphorylation state is measured using chromatographic techniques or mass spectrometry.
  • MALDI-TOF Mass Spectrometry :
    • Plasma samples are mixed with a matrix solution containing this compound.
    • The mixture is applied to a MALDI target plate for analysis.

Biological Activity

Malantide is a synthetic peptide derived from the β-subunit of human phosphorylase kinase, recognized for its role as a substrate in various protein kinase assays. This article explores the biological activity of this compound, focusing on its phosphorylation characteristics, applications in biochemical research, and implications in disease contexts.

Overview of this compound

This compound is primarily used as a substrate for protein kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). Its structure allows it to undergo phosphorylation, which is a critical post-translational modification that regulates various cellular processes. The trifluoroacetate salt form of this compound enhances its solubility and stability in biochemical assays .

Phosphorylation Characteristics

Phosphorylation Mechanism:
this compound serves as a substrate for PKA with a Michaelis constant (Km) of approximately 15 μM, indicating its affinity for the enzyme. The phosphorylation of this compound can be quantitatively measured, providing insights into kinase activity under various conditions .

Table 1: Phosphorylation Efficiency of this compound

EnzymeKm (μM)% Inhibition by PKI
PKA15>90%
PKCN/AN/A

Research Findings:
Studies have demonstrated that the phosphorylation of this compound results in significant biological changes. For instance, the phosphorylated form exhibits altered binding properties and functional activity in various cellular contexts .

Case Studies

  • Kinase Activity Measurement:
    A study illustrated the use of this compound to measure kinase activity across different cell types. The immunoprecipitates from untreated cells showed variable phosphate transfer rates to this compound, ranging from approximately 1 to 50 pmol, depending on the cellular context and treatment conditions .
  • Dysregulation in Neurological Models:
    Research has indicated that dysregulation of tau phosphorylation in mouse models can be influenced by substrates like this compound. The ability of tau to stimulate microtubule assembly is diminished when phosphorylated at specific sites, highlighting the importance of controlled phosphorylation in neurodegenerative conditions .

Applications in Research

This compound's utility extends beyond basic research; it plays a crucial role in drug design and therapeutic interventions. Its specificity for PKA makes it valuable for studying signaling pathways involved in metabolism, cell growth, and apoptosis.

Table 2: Applications of this compound

ApplicationDescription
Drug DesignUsed as a model substrate for developing kinase inhibitors.
Molecular ImmunologyInvestigating immune responses through phosphorylation patterns.
Biochemical AssaysQuantifying kinase activity in various biological samples.

Q & A

Basic Research Questions

Q. What are the primary applications of Malantide in studying cAMP-dependent protein kinases (PKA)?

this compound is a synthetic dodecapeptide specifically designed as a substrate for PKA and PKC. Its high specificity for PKA (Km = 15 μM) compared to PKG (Km = 223 μM) makes it ideal for measuring PKA activity in tissue extracts . Unlike histones, this compound reduces interference from ATPases and phosphodiesterases due to its lower tissue extract concentration requirements, enabling more accurate kinetic studies . Researchers use it to quantify enzyme activity ratios (e.g., comparing control vs. treated tissues) and to assess PKI inhibitor efficacy (>90% inhibition in rat tissues) .

Q. How does this compound compare to other substrates like histones in kinase assays?

this compound outperforms histones in specificity and sensitivity. For example, tissue extracts using this compound as a substrate show higher activity ratios (e.g., 2–3 times greater in liver, heart, and skeletal muscle) compared to histones . This is attributed to reduced interference from endogenous cAMP and competing enzymes, allowing clearer detection of PKA activity variations between experimental groups .

Q. What are the recommended protocols for preparing this compound solutions?

this compound is soluble in DMSO at 100 mg/mL (61.2 mM) and should be aliquoted to avoid repeated freeze-thaw cycles. For kinase assays, working concentrations typically range from 1–20 μM, adjusted based on tissue extract purity and target enzyme affinity (e.g., PKA’s Km = 15 μM) . Avoid phosphate-based buffers to prevent precipitation, and validate pH stability (optimal range: 7.0–7.4) using mass spectrometry or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory activity ratios when using this compound vs. histones in tissue extracts?

Discrepancies arise due to histone’s susceptibility to interference from ATPases and endogenous cAMP. To address this:

  • Normalize data : Use this compound as the primary substrate for PKA-specific activity and validate results with histones in parallel assays .
  • Control for PKG activity : Since this compound’s Vmax for PKG is 6.6 unit/mg (vs. 23.8 unit/mg for PKA), pre-treat extracts with PKG-specific inhibitors (e.g., KT5823) to isolate PKA contributions .
  • Quantify interference : Include ATPase and phosphodiesterase inhibitors (e.g., IBMX) in histone-based assays to assess their impact .

Q. What experimental designs optimize this compound’s use in studying PKC-PKA crosstalk?

this compound’s dual specificity (Km = 15 μM for PKA, 16 μM for PKC) requires careful optimization:

  • Dose-response curves : Titrate this compound concentrations (5–50 μM) to distinguish PKA vs. PKC activity in mixed kinase assays .
  • Inhibitor panels : Use selective inhibitors (e.g., H-89 for PKA, Gö6983 for PKC) to dissect contributions from each kinase .
  • pH modulation : Leverage this compound’s charge-dependent reactivity (pI = 10.3) in amphiphilic polymer reverse micelles to study pH effects on phosphorylation efficiency (e.g., pH 7.0 vs. 11.2) .

Q. How does this compound’s structural sequence (RTKRSGSVYEPLKI) influence its substrate specificity?

The sequence includes critical phosphorylation motifs:

  • Serine residues (S5/S7) : Primary PKA phosphorylation sites. Mutagenesis studies (e.g., S5A/S7A) reduce phosphorylation efficiency by >80% .
  • Lysine-rich regions (K3/K13) : Enhance electrostatic interactions with kinase catalytic domains. Charge masking via polymer reverse micelles (e.g., using negatively charged amphiphilic homopolymers) alters reactivity, as shown in mass spectrometry studies .
  • N-terminal arginines (R1/R4) : Stabilize binding to PKA’s regulatory subunits. Replace with alanine to study binding affinity changes .

Q. What are the limitations of this compound in high-throughput drug screening?

While this compound is a robust tool for kinase activity assays, its limitations include:

  • Cost and stability : Large-scale synthesis is expensive, and DMSO stock solutions degrade after 1 month at -20°C .
  • Cross-reactivity : PKC activity (Km = 16 μM) may confound PKA-specific screens. Mitigate this by using PKC-specific substrates (e.g., MARCKS peptide) in parallel assays .
  • Signal-to-noise ratio : Low-abundance PKA isoforms (e.g., RIα vs. RIIβ) may require immunoprecipitation prior to this compound assays .

Q. Methodological Considerations

Q. How to validate this compound-based assay reproducibility across laboratories?

  • Standardize protocols : Use identical buffer conditions (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 0.1 mM ATP) and enzyme sources (e.g., recombinant PKA catalytic subunit) .
  • Inter-lab comparisons : Share aliquots of this compound and control extracts (e.g., rat liver) to assess inter-experimental variability .
  • Data normalization : Express activity as a ratio (this compound phosphorylation rate / total protein concentration) to account for extract variability .

Q. What advanced techniques complement this compound-based kinase studies?

  • Fluorescent probes : Pair this compound with fluorogenic ATP analogs (e.g., ATPγS-BODIPY) for real-time kinetic monitoring .
  • Mass spectrometry : Map phosphorylation sites and quantify stoichiometry using LC-MS/MS .
  • Molecular dynamics (MD) : Simulate this compound-PKA/PKC binding to predict mutational effects on substrate affinity .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81)/t39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABRICCWCYCPI-ZYLNUDMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H124N22O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1633.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86555-35-3
Record name Malantide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086555353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.